EGFR Kinase Inhibition: Potency Comparison of 4-Phenylpyrimidin-2-amine Derivative vs. Gefitinib
The derivative 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide) containing the 4-phenylpyrimidin-2-amine core exhibited an IC50 of 73.80 nM against wild-type EGFR in an enzymatic kinase assay, compared to 41.50 nM for the clinical EGFR inhibitor gefitinib [1]. While gefitinib showed 1.8-fold greater potency, 13f demonstrated enhanced cellular toxicity and reduced clonogenic formation in EGFR-expressing A549 and A431 cells relative to gefitinib [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 73.80 nM (derivative 13f) |
| Comparator Or Baseline | Gefitinib: 41.50 nM |
| Quantified Difference | 1.8-fold less potent enzymatically, but superior cellular efficacy |
| Conditions | Kinase enzymatic assay; A549 and A431 cell lines |
Why This Matters
This demonstrates that the 4-phenylpyrimidin-2-amine scaffold can be elaborated into EGFR inhibitors with cellular potency that rivals or exceeds a clinically approved drug, highlighting its value as a starting point for medicinal chemistry optimization.
- [1] Tabtimmai L, Supakun P, Toviwek B, et al. 4-Aryl-N-phenylpyrimidin-2-amines targeting EGFR-tyrosine kinase attenuated EGFR-expressing cell lines. Eur J Med Chem Rep. 2022;6:100062. View Source
